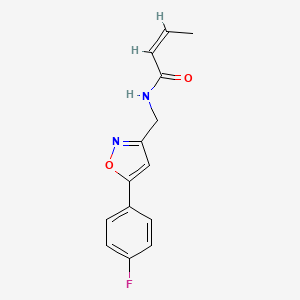

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHZCORPSULVPB-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated isoxazole.

Formation of the Butenamide Moiety: This can be done through an amidation reaction involving the isoxazole derivative and a suitable butenamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the butenamide moiety.

Reduction: Reduction reactions could target the isoxazole ring or the fluorophenyl group.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Thiadiazole and Isoxazole Derivatives

The synthesis and characterization of structurally related compounds, such as those reported in Molecules (2011), provide insights into the role of substituents and heterocyclic cores (Table 1).

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Heterocyclic Core Influence :

- The thiadiazole-containing compounds (e.g., 6, 8a) exhibit higher melting points (160–290°C) compared to the hypothetical target compound, likely due to increased rigidity from fused heterocycles. The target’s isoxazole-enamide structure may lower thermal stability due to conformational flexibility .

- The 4-fluorophenyl group in the target compound mirrors Sarizotan’s fluorinated aromatic system, which is critical for CNS-targeted bioactivity .

The (Z)-enamide configuration in the target compound may introduce steric hindrance distinct from the saturated amides in compounds 6 and 8a, affecting binding kinetics .

Spectral and Analytical Data :

- IR spectra for all compounds show strong C=O stretches (~1600–1700 cm⁻¹). The target’s α,β-unsaturated enamide would additionally display C=C stretches near 1600 cm⁻¹.

- MS data for compound 8a (m/z 414) and 8b (m/z 444) suggest fragmentation patterns dominated by aryl and heterocycle cleavages, which may differ for the target due to its fluorophenyl-enamide linkage .

Pharmacological Implications of Fluorinated Analogues

Sarizotan Hydrochloride, a 5-(4-fluorophenyl)pyridine derivative, demonstrates the therapeutic relevance of fluorinated aromatic systems in modulating dopamine pathways for Parkinson’s disease-associated dyskinesia . While the target compound’s isoxazole core differs from Sarizotan’s pyridine-benzopyran system, the shared 4-fluorophenyl motif highlights a strategic design element for enhancing blood-brain barrier penetration and receptor affinity.

Biological Activity

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structure comprising an isoxazole ring, a fluorophenyl group, and a butenamide moiety, which may influence its interaction with biological targets.

- Molecular Formula : C14H13FN2O2

- CAS Number : 953180-69-3

- Molecular Weight : 256.27 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the fluorine atom in the fluorophenyl group enhances the compound's binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Compounds related to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that isoxazole derivatives can act as histone deacetylase (HDAC) inhibitors, promoting acetylation of histones and leading to cell cycle arrest and apoptosis in cancer cell lines .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are common among isoxazole derivatives. This activity could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

- Antitumor Efficacy : In a study involving various isoxazole derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, demonstrating its potential as an anticancer agent.

- Enzyme Inhibition : A recent investigation highlighted that similar compounds could inhibit specific enzymes such as HDACs, which play a crucial role in cancer progression. The study reported that these compounds increased acetyl-histone levels and induced G1 phase cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| (Z)-N-((5-(phenyl)isoxazol-3-yl)methyl)but-2-enamide | Lacks fluorine | Moderate anticancer activity |

| (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)but-2-enamide | Contains chlorine | Anti-inflammatory effects |

The presence of fluorine in this compound enhances its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.